L-Threonyl-L-alanyl-L-lysine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154673-89-9 |
|---|---|
Molecular Formula |
C13H26N4O5 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O5/c1-7(16-12(20)10(15)8(2)18)11(19)17-9(13(21)22)5-3-4-6-14/h7-10,18H,3-6,14-15H2,1-2H3,(H,16,20)(H,17,19)(H,21,22)/t7-,8+,9-,10-/m0/s1 |
InChI Key |
ZUXQFMVPAYGPFJ-JXUBOQSCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for L Threonyl L Alanyl L Lysine
Strategies for De Novo Chemical Synthesis of L-Threonyl-L-alanyl-L-lysine
The de novo chemical synthesis of this compound can be approached through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice between these techniques often depends on the desired scale of production, purity requirements, and the complexity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS) Approaches and Optimization
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined and automatable method for the synthesis of peptides like this compound. study.com In this approach, the C-terminal amino acid, lysine (B10760008), is first anchored to an insoluble polymer resin. study.com The subsequent amino acids, alanine (B10760859) and threonine, are then added in a stepwise fashion. Each coupling cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.
The synthesis of a peptide with the sequence Threonyl-Alanyl-Lysine would commence with the attachment of an N-terminally protected lysine residue to a solid support. pacific.edu The protecting group, commonly the fluorenylmethyloxycarbonyl (Fmoc) group, is then removed to expose the free amine for the subsequent coupling of Fmoc-protected alanine. pacific.edu This cycle of deprotection and coupling is repeated with Fmoc-protected threonine to complete the tripeptide sequence. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed. pacific.edu
Optimization of SPPS for this compound would involve several key considerations:
Resin Selection: The choice of resin, such as those based on polystyrene or polyethylene glycol, can significantly impact the success and purity of the synthesis. gyrosproteintechnologies.comgyrosproteintechnologies.com
Protecting Group Strategy: The use of orthogonal protecting groups for the side chains of threonine and lysine is crucial to prevent unwanted side reactions. For instance, a tert-butyloxycarbonyl (t-Boc) group can be used for the lysine side chain, which is stable under the basic conditions used for Fmoc removal. pacific.edu
Coupling Reagents: The efficiency of peptide bond formation can be enhanced by using highly reactive coupling reagents. 5z.com
Reaction Conditions: Factors such as temperature and the choice of solvents can be optimized to improve coupling efficiency and minimize aggregation, particularly for longer or more complex peptide sequences. gyrosproteintechnologies.com5z.com
| Parameter | Consideration for this compound Synthesis |
| Resin | Choice of a suitable resin, such as Rink Amide resin for a C-terminal amide. kennesaw.edu |
| N-α-Protection | Typically Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed. pacific.edu |
| Side-Chain Protection | Threonine: Acid-labile group like tert-butyl (tBu). Lysine: Acid-labile group like tert-butyloxycarbonyl (Boc). pacific.edu |
| Coupling Reagents | Carbodiimides (e.g., DIC) with additives (e.g., HOBt), or uronium/phosphonium salts (e.g., HBTU, HATU). pacific.edu |
| Deprotection | Piperidine in DMF for Fmoc removal. kennesaw.edu |
| Cleavage | Strong acid cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. kennesaw.edu |
Solution-Phase Peptide Synthesis Techniques and Efficiency
Solution-phase peptide synthesis, while being the classical method, remains a valuable technique, particularly for large-scale synthesis. ekb.eg This approach involves the stepwise coupling of protected amino acids in a homogenous solution. After each coupling step, the product is isolated and purified before proceeding to the next step.
For the synthesis of this compound, the strategy could involve either a stepwise approach, adding one amino acid at a time, or a fragment condensation approach, where dipeptides are first synthesized and then coupled to form the final tripeptide. ekb.eg The efficiency of solution-phase synthesis is highly dependent on the choice of protecting groups, coupling reagents, and the purification methods employed at each stage. While it can be more labor-intensive and time-consuming than SPPS, it offers greater flexibility in terms of reaction monitoring and purification of intermediates, which can lead to higher purity of the final product.
Chemo-Enzymatic Synthesis Routes for this compound and Analogues
Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can offer improved yields and reduced side reactions compared to purely chemical methods.
Application of L-Amino Acid Ligases in Peptide Bond Formation
L-amino acid ligases (LALs) are enzymes that catalyze the formation of peptide bonds between two L-amino acids in an ATP-dependent manner. nih.govmdpi.com These enzymes offer a promising route for the synthesis of dipeptides and, in some cases, longer oligopeptides. tandfonline.com The use of LALs circumvents the need for complex protection and deprotection steps required in chemical synthesis, as they operate under mild aqueous conditions. mdpi.com
The synthesis of this compound could potentially be achieved by a sequential enzymatic ligation strategy. For instance, an L-amino acid ligase could first be used to synthesize the dipeptide L-Alanyl-L-lysine, which would then serve as a substrate for a second enzymatic ligation with L-Threonine. The success of this approach hinges on the substrate specificity of the chosen L-amino acid ligases.
Investigation of Substrate Specificity and Regioselectivity in Enzymatic Reactions
The substrate specificity of L-amino acid ligases is a critical factor in their application for peptide synthesis. Different LALs exhibit distinct preferences for both the N-terminal and C-terminal amino acid substrates. For example, some LALs show broad substrate specificity, making them versatile tools for synthesizing a variety of dipeptides. nih.gov The enzyme TabS from Pseudomonas syringae, for instance, has been shown to synthesize 136 out of 231 possible dipeptide combinations. nih.gov
Recent research has also focused on engineering L-amino acid ligases to alter their substrate specificity. nih.govtandfonline.com Through site-directed mutagenesis, researchers have successfully modified the substrate-binding pockets of these enzymes to enhance their activity towards specific amino acids or to enable the synthesis of novel dipeptides. mdpi.comtandfonline.com For the synthesis of this compound, a detailed investigation into the substrate specificity of known LALs would be necessary to identify enzymes capable of catalyzing the required peptide bond formations. Alternatively, protein engineering could be employed to tailor an enzyme specifically for this synthesis.
| Enzyme | N-terminal Substrate Preference | C-terminal Substrate Preference | Potential for Thr-Ala-Lys Synthesis |
| YwfE (Bacillus subtilis) | Small amino acids (e.g., L-Ala) nih.gov | Wide range of hydrophobic amino acids nih.gov | Potentially for the Ala-Lys bond. |
| BL00235 (Bacillus licheniformis) | Met, Leu tandfonline.com | Small residues (e.g., Ala, Ser) tandfonline.com | Not ideal for the specific sequence. |
| TabS (Pseudomonas syringae) | Broad specificity nih.gov | Broad specificity nih.gov | High potential for both peptide bonds. |
| RizA (Bacillus subtilis) | Arginine mdpi.com | Most amino acids except proline mdpi.com | Not suitable for this synthesis. |
Structural Modifications and Analog Design based on the this compound Scaffold
The this compound sequence provides a versatile scaffold for the design of structural analogues with potentially enhanced biological activities or improved pharmacokinetic properties. Modifications can be introduced at various positions within the tripeptide.
The lysine residue, with its primary amine in the side chain, is a particularly attractive site for modification. nih.gov A variety of chemical modifications can be introduced at this position, including acylation, alkylation, and the attachment of larger moieties such as carbohydrates or polyethylene glycol (PEG). plos.orgalbany.edu For example, a "glycoalkylation" approach has been used to modify the lysine residue in the tripeptide KPV, which could be adapted for this compound. plos.orgnih.govresearchgate.net Such modifications can influence the peptide's stability, solubility, and interaction with biological targets.
Furthermore, modifications can be made to the peptide backbone itself, such as N-methylation, to enhance membrane permeability and resistance to enzymatic degradation. plos.org The design and synthesis of such analogues rely on the robust synthetic methodologies described above, often requiring a combination of solid-phase and solution-phase techniques to incorporate the desired modifications.
Development of Peptidomimetics Inspired by this compound
Peptidomimetics are compounds that are designed to mimic the three-dimensional structure and biological activity of a peptide, but with improved pharmacological properties such as increased stability towards enzymatic degradation and better oral bioavailability. The development of peptidomimetics based on the this compound tripeptide would involve the design and synthesis of molecules that present the key pharmacophoric features of the parent peptide in a non-peptidic scaffold.
The design of peptidomimetics can be approached in several ways. A common strategy is to identify the key amino acid side chains and their spatial arrangement that are crucial for biological activity. For this compound, this would involve understanding the roles of the hydroxyl group of threonine, the methyl group of alanine, and the primary amine of the lysine side chain.
Once the key pharmacophoric elements are identified, a suitable scaffold can be chosen to hold these functional groups in the desired orientation. A variety of scaffolds, such as heterocyclic systems, carbocyclic frameworks, and other rigid or semi-rigid structures, can be employed. Computational modeling and conformational analysis play a significant role in the design of these scaffolds to ensure they can effectively mimic the bioactive conformation of the parent peptide.
The synthesis of peptidomimetics often involves multi-step organic synthesis to construct the chosen scaffold and attach the desired side-chain functionalities. The synthetic route must be versatile enough to allow for the generation of a library of compounds with variations in the scaffold and the side chains to explore the structure-activity relationship (SAR) and optimize for the desired biological activity.
Table 2: Approaches to the Development of Peptidomimetics
| Approach | Description | Examples of Scaffolds |
| Scaffold-Based Design | Using a non-peptidic core to orient key functional groups. | Pyridine derivatives, piperazine-2,5-diones, sugar scaffolds. |
| Bioisosteric Replacement | Replacing one or more peptide bonds with a more stable mimic. | Reduced amides, esters, ethers, tetrazoles. |
| Conformational Constraint | Introducing cyclic structures or other rigid elements to lock the molecule in a bioactive conformation. | Cyclization of the peptide backbone or side chains. |
Advanced Structural Elucidation and Conformational Analysis of L Threonyl L Alanyl L Lysine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of peptides. A multi-faceted approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Circular Dichroism (CD) provides a comprehensive picture of the peptide's primary, secondary, and conformational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For L-Threonyl-L-alanyl-L-lysine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm its covalent structure and probe its conformational preferences.
1D ¹H NMR spectra provide initial information, revealing characteristic chemical shifts for the protons in each amino acid residue. For instance, the α-protons of the residues, the methyl group of alanine (B10760859), the β- and γ-protons of threonine, and the side-chain protons of lysine (B10760008) all appear at distinct frequencies. However, significant overlap often necessitates the use of 2D techniques.
Table 1: Theoretical ¹H NMR Chemical Shifts for this compound
This interactive table provides predicted chemical shift values (in ppm) relative to a standard reference. Actual values can vary based on solvent, pH, and temperature.
| Residue | Proton | Predicted Chemical Shift (ppm) |
| Threonine (Thr) | NH | 8.3 - 8.5 |
| Hα | 4.2 - 4.4 | |
| Hβ | 4.0 - 4.2 | |
| γ-CH₃ | 1.1 - 1.3 | |
| Alanine (Ala) | NH | 8.1 - 8.3 |
| Hα | 4.3 - 4.5 | |
| β-CH₃ | 1.3 - 1.5 | |
| Lysine (Lys) | NH | 8.0 - 8.2 |
| Hα | 4.2 - 4.4 | |
| Hβ | 1.8 - 2.0 | |
| Hγ | 1.4 - 1.6 | |
| Hδ | 1.6 - 1.8 | |
| Hε | 2.9 - 3.1 | |
| ε-NH₃⁺ | 7.5 - 7.7 |
Mass Spectrometry (MS) for Molecular Identity and Sequence Verification
Mass spectrometry is an indispensable tool for verifying the molecular weight and primary structure (amino acid sequence) of peptides. nih.gov For this compound, electrospray ionization (ESI) is typically used to generate gas-phase molecular ions, whose mass-to-charge ratio (m/z) is then measured. The calculated monoisotopic mass of the protonated peptide [M+H]⁺ is approximately 346.22 Da.
To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. matrixscience.com In this technique, the parent molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.govwikipedia.org This process cleaves the peptide bonds at specific locations, generating a series of fragment ions. The primary fragment types are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com By analyzing the mass differences between the peaks in the resulting spectrum, the sequence can be unambiguously determined.
Table 2: Theoretical m/z Values for Primary Fragment Ions of this compound
This table shows the calculated mass-to-charge (m/z) values for the singly charged b- and y-ions, which are used to verify the peptide sequence.
| Ion Type | Sequence | Calculated m/z |
| b-ions | ||
| b₁ | Thr | 102.06 |
| b₂ | Thr-Ala | 173.10 |
| y-ions | ||
| y₁ | Lys | 147.11 |
| y₂ | Ala-Lys | 218.15 |
Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformational Insight
While NMR and MS define the covalent structure, IR and CD spectroscopy provide insights into the peptide's conformational state, particularly its secondary structure.
Infrared (IR) Spectroscopy is sensitive to the vibrational modes of the peptide backbone. The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, and the Amide II band (1500-1600 cm⁻¹), from N-H bending and C-N stretching, are particularly informative. acs.org The exact frequencies of these bands are correlated with different secondary structures (α-helix, β-sheet, random coil). For a short, flexible tripeptide like Thr-Ala-Lys, the IR spectrum in solution is expected to show broad Amide I and II bands characteristic of a disordered or random coil ensemble of conformations.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone. nih.govrsc.org The CD spectrum of a peptide in the far-UV region (190-250 nm) provides a distinct signature of its secondary structure. mdpi.com this compound, lacking strong structure-inducing residues or constraints, is likely to exist as a flexible random coil in aqueous solution. This would be reflected in a CD spectrum with a strong negative band near 200 nm.
Computational Chemistry and Molecular Modeling Studies
Computational methods complement experimental techniques by providing a detailed, atomistic view of the peptide's properties and dynamic behavior.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of this compound. nih.govpreprints.orgnih.gov These calculations can determine the optimized geometries of various low-energy conformers, their relative stabilities, and electronic properties such as charge distribution and molecular orbitals. nih.gov By mapping the potential energy surface, DFT can identify the most stable backbone (φ, ψ) and side-chain (χ) dihedral angles. This information is crucial for understanding the fundamental conformational preferences of the peptide in the absence of solvent, providing a baseline for more complex simulations. nih.gov
Molecular Docking for Interaction Prediction with Macromolecular Targets
Molecular docking is a powerful computational technique utilized to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. youtube.comnih.gov This in silico method is instrumental in understanding the interactions between a ligand, such as this compound, and a macromolecular target, typically a protein or nucleic acid. acs.org By simulating the binding process at an atomic level, molecular docking provides valuable insights into the structural basis of molecular recognition, which can guide further experimental studies. mdpi.com
The primary objectives of molecular docking are to predict the binding mode (the conformation and orientation of the ligand within the binding site) and to estimate the binding affinity, which is often represented by a scoring function. nih.govoup.com A high-ranking pose with a favorable score suggests a strong interaction between the ligand and its target.
The workflow of a typical molecular docking study for this compound would involve several key steps:
Preparation of the Ligand and Macromolecule: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. Similarly, the 3D structure of the target macromolecule is obtained, often from crystallographic or NMR data from databases like the Protein Data Bank (PDB). nih.gov This preparatory phase also includes the addition of hydrogen atoms, assignment of atomic charges, and definition of the potential binding site on the target. nih.gov
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the tripeptide within the designated binding site of the macromolecule. nih.gov Given the inherent flexibility of peptides, advanced docking algorithms that can account for the conformational changes in both the ligand and, to some extent, the receptor are crucial for obtaining accurate predictions. americanpeptidesociety.orgrsc.org
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the free energy of binding. mdpi.com These functions consider various physicochemical interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. youtube.com The poses are then ranked based on their scores, and the top-ranking poses are analyzed to identify key interactions between this compound and the amino acid residues of the target protein. researchgate.net
Due to the absence of specific published molecular docking studies for this compound, the following table presents hypothetical data to illustrate the potential outcomes of such an investigation against several classes of proteins. The selection of hypothetical targets is based on the chemical nature of the tripeptide's constituent amino acids: threonine (polar, hydroxyl-containing), alanine (small, hydrophobic), and lysine (basic, positively charged).
| Macromolecular Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of this compound | Predicted Intermolecular Interactions |
|---|---|---|---|---|
| Protein Kinase A | Kinase | -8.5 | Lysine, Threonine | Hydrogen bond, Electrostatic interaction |
| Human Serum Albumin | Transport Protein | -7.2 | Alanine, Lysine | Hydrophobic interaction, Electrostatic interaction |
| Trypsin | Protease | -9.1 | Lysine | Salt bridge, Hydrogen bond |
| Estrogen Receptor Alpha | Nuclear Receptor | -6.8 | Threonine, Alanine | Hydrogen bond, van der Waals forces |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that can be generated from a molecular docking study and does not represent experimentally validated results for this compound.
The insights gained from molecular docking can be instrumental in forming hypotheses about the potential biological roles of this compound. For instance, a predicted strong binding to a specific enzyme could suggest a role as an inhibitor or modulator of that enzyme's activity. Similarly, interaction with a receptor might indicate a function in cell signaling pathways. However, it is crucial to emphasize that the predictions from molecular docking are theoretical and require experimental validation through techniques such as in vitro binding assays and structural biology methods. nih.gov
Biochemical Roles and Enzymatic Interactions of L Threonyl L Alanyl L Lysine
Interactions with Aminoacyl-tRNA Synthetases and Peptide Ligases
The synthesis of peptides like L-Threonyl-L-alanyl-L-lysine is fundamentally linked to the processes of ribosomal protein synthesis and, potentially, non-ribosomal peptide synthesis. Central to the fidelity of these pathways are aminoacyl-tRNA synthetases (aaRSs), enzymes responsible for the specific attachment of amino acids to their corresponding tRNA molecules. nih.gov The tripeptide itself is not a substrate for an aaRS; rather, each of its constituent amino acids is recognized and processed by a distinct synthetase prior to peptide bond formation.
Aminoacyl-tRNA synthetases achieve remarkable specificity through highly refined active sites that recognize the size, shape, charge, and chemical properties of their target amino acid. nih.govuic.edu
Threonyl-tRNA Synthetase (ThrRS): This enzyme ensures the correct charging of tRNAThr with threonine. A key feature of its active site is a coordinated zinc ion, which is essential for discriminating against the structurally similar amino acid, serine. virginia.eduebi.ac.uk The zinc ion forms specific coordination bonds with the hydroxyl group and the amino group of threonine, a pattern that cannot be optimally satisfied by serine, which lacks a methyl group. This metal-ion-mediated recognition is a critical component of its substrate specificity. ebi.ac.uk
Alanyl-tRNA Synthetase (AlaRS): Alanine (B10760859) is the second smallest proteinogenic amino acid, distinguished only by a methyl group. The active site of AlaRS is correspondingly small, effectively excluding larger amino acids. However, it cannot effectively exclude the smaller glycine or the similarly sized serine based on steric hindrance alone. mdpi.com Consequently, AlaRS relies heavily on a separate editing or proofreading domain to hydrolyze incorrectly formed Ser-tRNAAla or Gly-tRNAAla, thereby maintaining translational accuracy. mdpi.comnih.gov
Lysyl-tRNA Synthetase (LysRS): LysRS enzymes recognize their substrate, lysine (B10760008), through a combination of interactions. The active site accommodates the long, aliphatic side chain and forms specific hydrogen bonds and electrostatic interactions with the terminal ε-amino group, which is positively charged at physiological pH. nih.gov In addition to recognizing the amino acid, LysRSs also make critical contacts with specific nucleotides in the tRNALys molecule, particularly the anticodon and the discriminator base at position 73, ensuring that lysine is attached only to its correct tRNA partner. nih.govpnas.orgchapman.edu
| Amino Acid | Abbreviation | Side Chain Property | Key Recognition Feature for aaRS |
|---|---|---|---|
| L-Threonine | Thr / T | Polar, Uncharged | Specific coordination with a Zn2+ ion in the active site of ThrRS ebi.ac.uk |
| L-Alanine | Ala / A | Nonpolar, Aliphatic | Small size of the active site, supplemented by a crucial editing domain in AlaRS nih.gov |
| L-Lysine | Lys / K | Basic, Positively Charged | Interaction with the long, positively charged side chain and recognition of specific tRNA nucleotides by LysRS nih.govnih.gov |
The precise substrate recognition by aaRSs is a cornerstone of translational fidelity. An error in charging a tRNA with the wrong amino acid would lead to the misincorporation of that amino acid into a growing polypeptide chain, potentially resulting in a non-functional or misfolded protein. nih.gov The multi-layered checks, including active site discrimination and editing domains, ensure that such errors are exceedingly rare (typically 1 in 10,000 to 1 in 100,000). nih.gov
Beyond the ribosome, some organisms synthesize peptides using large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). wikibooks.orgnih.gov These enzymes function as assembly lines, where each module is responsible for incorporating one specific amino acid into the peptide. nih.govuzh.ch A hypothetical NRPS for this compound would consist of three modules.
Module 1: Would contain an adenylation (A) domain specific for threonine, which would activate it and load it onto a peptidyl carrier protein (PCP) domain.
Module 2: Would have an A-domain specific for alanine. A condensation (C) domain would then catalyze the formation of a peptide bond between the threonine on Module 1 and the alanine on Module 2.
Module 3: Would possess an A-domain for lysine. Another C-domain would form the second peptide bond. Finally, a thioesterase (Te) domain would cleave the completed tripeptide from the enzyme complex. nih.gov
The fidelity of NRPSs is determined by the specificity of each A-domain for its substrate amino acid, allowing for the incorporation of a wide array of standard and non-standard amino acids. wikibooks.orgnih.gov
Susceptibility to and Inhibition of Peptidases and Proteases
Peptides are generally susceptible to degradation by peptidases and proteases, enzymes that hydrolyze peptide bonds. The stability of this compound in a biological environment depends on its susceptibility to these enzymes.
Small peptides like tripeptides are primarily absorbed from the intestine into enterocytes via peptide transporters such as PepT1. bachem.comacs.org Once inside the cell, or within other cells of the body, they are typically rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases. nih.gov Tripeptidases can cleave a tripeptide, though the precise cleavage pattern and efficiency would depend on the specific enzyme and the amino acid sequence. The hydrolysis could occur by removing the N-terminal threonine or the C-terminal lysine, yielding a dipeptide and a free amino acid, which are then further broken down. tandfonline.com The presence of a basic lysine residue at the C-terminus could make the Ala-Lys bond a potential target for trypsin-like proteases, should the peptide encounter them, although tripeptides are often too small to be efficient substrates for larger proteases.
To enhance the stability and biological half-life of peptides, several strategies have been developed to create analogues that are resistant to proteolytic degradation. nih.govnih.gov These strategies could be applied to this compound:
Use of D-Amino Acids: Natural proteases are highly stereospecific and evolved to recognize L-amino acids. nih.gov Synthesizing the peptide from D-Threonine, D-Alanine, and D-Lysine would render it highly resistant to degradation by common peptidases. nih.gov
Backbone Modification: Incorporating modifications into the peptide backbone can sterically hinder the approach of proteases. This includes N-methylation (adding a methyl group to the backbone nitrogen) or replacing α-amino acids with β-amino acids, which have an extra carbon atom in the backbone. nih.govacs.orgbiorxiv.org
Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases (aminopeptidases and carboxypeptidases) that cleave from the ends of the peptide.
| Modification Strategy | Example Applied to Thr-Ala-Lys | Mechanism of Resistance |
|---|---|---|
| Stereochemical Inversion | D-Threonyl-D-alanyl-D-lysine | Natural proteases do not recognize the D-isomer backbone. nih.gov |
| Backbone N-methylation | N-methyl-Threonyl-alanyl-lysine | Steric hindrance prevents protease binding and catalysis. nih.gov |
| β-Amino Acid Substitution | α-Thr-β3-Ala-α-Lys | Alters backbone geometry, disrupting protease recognition. acs.orgbiorxiv.org |
| N-terminal Acetylation | Acetyl-Threonyl-alanyl-lysine | Blocks degradation by aminopeptidases. oup.com |
| C-terminal Amidation | Threonyl-alanyl-lysinamide | Blocks degradation by carboxypeptidases. oup.com |
Metabolic Interconversion and Pathway Integration
Following enzymatic hydrolysis into its constituent amino acids, the components of this compound enter the general amino acid pool and are directed into their respective metabolic pathways.
Threonine Metabolism: Threonine is an essential amino acid and is both glucogenic and ketogenic. In humans, it is primarily degraded via the threonine dehydratase pathway to α-ketobutyrate, which is then converted to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid (TCA) cycle. rupahealth.comwikipedia.org A secondary pathway, prominent in embryonic stem cells, involves threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate, a precursor for both glycine and acetyl-CoA. creative-proteomics.comnih.gov
Alanine Metabolism: Alanine is a non-essential, glucogenic amino acid. It plays a central role in the glucose-alanine cycle, transporting amino groups from muscle to the liver in a non-toxic form. creative-proteomics.comwikipedia.org Through a readily reversible reaction catalyzed by alanine transaminase (ALT), alanine is converted to pyruvate. nih.gov Pyruvate can then be used for glucose synthesis (gluconeogenesis) in the liver or oxidized via the TCA cycle to generate energy. creative-proteomics.comwikipedia.org
Lysine Metabolism: Lysine is an essential, ketogenic amino acid. Its catabolism is complex and occurs primarily in the liver mitochondria via the saccharopine pathway. wikipedia.orgscispace.comnih.gov This pathway involves a series of enzymatic steps that convert lysine into α-aminoadipate and ultimately into acetyl-CoA, which can then enter the TCA cycle for energy production or be used for the synthesis of ketone bodies or fatty acids. scispace.comcreative-proteomics.com In the brain, the pipecolate pathway is the major route for lysine degradation. nih.gov
Potential Participation in Amino Acid Salvage Pathways
Amino acid salvage pathways are crucial for cellular economy, allowing for the reutilization of amino acids from protein degradation or exogenous sources, thereby conserving the energy that would be required for de novo synthesis. The uptake and subsequent hydrolysis of peptides like this compound represent a direct contribution to these salvage pathways.
Small peptides, including di- and tripeptides, are typically transported into cells by specialized carriers such as the peptide transporter 1 (PepT1). Once inside the cell, cytosolic peptidases rapidly break down the tripeptide into its constituent amino acids. This process effectively "salvages" the amino acids, making them available to the intracellular amino acid pool.
The salvaged L-threonine, L-alanine, and L-lysine can then be re-utilized for various metabolic processes, most notably protein synthesis. By providing a direct source of these amino acids, the reliance on their synthesis from precursor molecules is reduced. This is particularly significant for essential amino acids like L-lysine and L-threonine, which cannot be synthesized de novo by humans and must be obtained from the diet. scispace.com
The contribution of this compound to amino acid salvage can be summarized in the following steps:
Uptake: The intact tripeptide is transported across the cell membrane.
Hydrolysis: Intracellular peptidases cleave the peptide bonds, releasing free L-threonine, L-alanine, and L-lysine.
Incorporation: The released amino acids join the intracellular pool and are available for tRNA charging and subsequent incorporation into new proteins.
Metabolic Utilization: Alternatively, the salvaged amino acids can be directed into other metabolic pathways depending on the cell's needs.
Influence on the Intracellular Metabolism of Constituent Amino Acids
The introduction of L-threonine, L-alanine, and L-lysine from the hydrolysis of this compound can significantly influence the intracellular metabolism of these amino acids. An increased intracellular concentration of these amino acids can act as a regulatory signal, affecting various metabolic pathways.
For instance, an abundance of these amino acids can allosterically regulate enzymes involved in their own biosynthetic pathways, typically through feedback inhibition. While L-alanine is a non-essential amino acid synthesized from pyruvate, L-threonine and L-lysine are essential, and their presence would primarily affect pathways of their catabolism and utilization. scispace.comwikipedia.org
The metabolic fates of the constituent amino acids are diverse and are summarized in the table below.
| Amino Acid | Key Metabolic Fates | Potential Influence of Increased Availability |
| L-Threonine | - Incorporation into proteins.- Catabolism to pyruvate or α-ketobutyrate, which can enter the citric acid cycle. wikipedia.org- Precursor for the synthesis of glycine. | - Stimulation of protein synthesis.- Increased flux through its catabolic pathways, potentially increasing the pool of acetyl-CoA and glycine. |
| L-Alanine | - Incorporation into proteins.- Reversible conversion to pyruvate via alanine aminotransferase (ALT), linking it to glycolysis and gluconeogenesis. nih.gov- Role in the glucose-alanine cycle for nitrogen transport. wikipedia.org | - Increased protein synthesis.- A shift in the alanine-pyruvate equilibrium, potentially favoring pyruvate formation and entry into the citric acid cycle or gluconeogenesis. |
| L-Lysine | - Incorporation into proteins.- Catabolism primarily in the liver via the saccharopine pathway to yield acetyl-CoA. wikipedia.orgnih.gov- Precursor for carnitine synthesis, which is essential for fatty acid metabolism. scispace.com | - Enhancement of protein synthesis.- Increased carnitine production.- Increased production of acetyl-CoA, which can be used for energy production or fatty acid synthesis. |
The influx of these three amino acids simultaneously could have a synergistic effect on protein synthesis, provided that other amino acids are also available in sufficient quantities. Furthermore, the metabolic byproducts of their catabolism can have widespread effects on cellular energy status and the availability of precursors for other biosynthetic pathways. For example, the generation of acetyl-CoA from lysine and pyruvate from alanine and threonine can fuel the citric acid cycle, thereby increasing ATP production.
Biological Activities and Cellular Mechanisms Modulated by L Threonyl L Alanyl L Lysine
Cellular Transport and Uptake Mechanisms of Oligopeptides
The entry of small peptides like L-Threonyl-L-alanyl-L-lysine into cells is a critical first step for their metabolic utilization. This process is mediated by specialized transport systems.
The primary mechanism for the absorption of di- and tripeptides from the diet is the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1. nih.govmdpi.com PEPT1 is a low-affinity, high-capacity transporter found predominantly in the small intestine, responsible for absorbing the vast majority of the thousands of different di- and tripeptides produced during protein digestion. nih.govplos.org
PEPT1 exhibits broad substrate specificity, transporting neutral, acidic, and cationic peptides. mdpi.comuniprot.org This wide tolerance suggests that this compound is a likely substrate for PEPT1-mediated uptake. The transporter functions by coupling the influx of peptides to the electrochemical proton gradient across the cell membrane. mdpi.com While direct transport studies for this compound are not prominent, data for related peptides, such as L-alanyl-L-lysine, confirm their transport via this system. uniprot.org
Table 1: Characteristics of the PEPT1 Oligopeptide Transporter
| Feature | Description | Source(s) |
|---|---|---|
| Name | Peptide Transporter 1 (PEPT1) | nih.gov |
| Gene | SLC15A1 | nih.gov |
| Location | Primarily small intestine | nih.gov |
| Function | Proton-coupled transport of di- and tripeptides | mdpi.com |
| Substrates | Over 8000 different di- and tripeptides, peptidomimetic drugs | nih.govplos.org |
| Driving Force | Electrochemical proton gradient | mdpi.com |
The expression and activity of peptide and amino acid transporters are tightly regulated by nutrient availability. It is plausible that this compound, or its constituent amino acids, can modulate transporter expression. For instance, studies have shown that lysine (B10760008) deficiency leads to the upregulation of PEPT1 expression, which may serve as a compensatory mechanism to increase the absorption of lysine-containing dipeptides. nih.gov Similarly, lysine deprivation also increases the expression of its own transporters, such as cationic amino acid transporter 1 (CAT-1). nih.govbiomolther.orgbiomolther.org
The delivery of this compound would increase the intracellular concentration of lysine and threonine, which could, in turn, signal the downregulation of their respective transporters to maintain cellular homeostasis. This regulatory feedback ensures that cells can adapt to varying levels of amino acid and peptide supply.
Modulation of Intracellular Signaling Pathways by Oligopeptides
Once inside the cell, oligopeptides or their resulting free amino acids can influence critical signaling networks that control cell growth, proliferation, and survival.
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism and growth that responds to nutrient cues, particularly amino acids. imrpress.comanimbiosci.org The mTOR complex 1 (mTORC1) is activated by various amino acids, and the components of this compound are known to participate in this process. imrpress.com
Lysine levels are critical for mTORC1 activity; lysine deprivation has been shown to inhibit the mTORC1 signaling pathway, which is essential for cell proliferation. nih.govmdpi.com Threonine is also a known activator of mTORC1, acting through its own sensor, the mitochondrial threonyl-tRNA synthetase (TARS2). animbiosci.org Therefore, upon cellular uptake and hydrolysis, this compound would release free threonine and lysine, which are expected to contribute to the activation of mTORC1, thereby promoting processes like protein synthesis.
Table 2: Key Amino Acid Sensors in the mTORC1 Pathway
| Amino Acid | Sensor Protein | Cellular Role | Source(s) |
|---|---|---|---|
| Leucine (B10760876) | Leucyl-tRNA synthetase (LRS) | Senses intracellular leucine to activate mTORC1. | animbiosci.org |
| Arginine | CASTOR1, SLC38A9 | Senses arginine to regulate mTORC1 localization and activation. | animbiosci.org |
| Threonine | Threonyl-tRNA synthetase (TARS2) | Activates mTORC1 in response to threonine levels. | animbiosci.org |
The availability of essential amino acids is crucial for cell survival and progression through the cell cycle. A deficiency in lysine can induce cell-cycle arrest, typically at the G0/G1 phase, and trigger apoptosis (programmed cell death). nih.govmdpi.comdrrathresearch.org This is often associated with the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2. drrathresearch.orgnih.gov
By providing a source of lysine, the peptide this compound could potentially rescue cells from apoptosis induced by lysine starvation. nih.gov Conversely, some studies using poly-L-lysine have demonstrated a pro-apoptotic effect in cancer cells, suggesting that the cellular context is critical. nih.gov The effect of this compound on the cell cycle would likely be to support normal progression by supplying essential building blocks for protein synthesis, a requirement for cell division.
Table 3: Proteins Modulated by Lysine Availability in Apoptosis and Cell Cycle
| Protein | Function | Effect of Lysine Deprivation | Source(s) |
|---|---|---|---|
| p53 | Tumor suppressor, induces cell cycle arrest/apoptosis | Upregulated | drrathresearch.orgnih.gov |
| p21 | Cell cycle inhibitor | Upregulated | drrathresearch.org |
| Bax | Pro-apoptotic protein | Upregulated | drrathresearch.orgnih.gov |
| Bcl-2 | Anti-apoptotic protein | Downregulated | drrathresearch.orgnih.gov |
Interaction with Biomolecules and Receptors
The primary interaction of the intact this compound peptide with a specific biomolecule is its binding to and transport by oligopeptide transporters like PEPT1. mdpi.com There is currently no substantial evidence to suggest that this tripeptide acts as a signaling molecule by binding to a specific cell surface receptor in its intact form.
Following transport into the cell, it is widely expected that this compound is rapidly broken down by intracellular peptidases into its constituent amino acids: L-threonine, L-alanine, and L-lysine. These free amino acids then enter the cell's metabolic and signaling pools. Their subsequent interactions are numerous and fundamental to cell function, including:
Charging of tRNAs: Each amino acid is recognized by its specific aminoacyl-tRNA synthetase, a crucial step for their incorporation into new proteins during translation. nih.gov
Metabolic Precursors: Lysine is a precursor for carnitine, which is essential for fatty acid metabolism. patsnap.com
Signaling Moieties: As discussed, threonine and lysine participate in mTOR pathway signaling. animbiosci.orgnih.gov
Therefore, the biological impact of this compound is mediated primarily through the collective actions of its constituent amino acids after cellular uptake and hydrolysis.
Table of Mentioned Compounds
Ligand-Binding Studies with Protein Targets
No available studies specifically investigate the binding of the isolated this compound tripeptide to protein targets. Research has documented this sequence as part of larger peptides, but data on the binding affinity, specificity, or mechanism of the tripeptide alone is absent from the reviewed literature.
Formation of Supramolecular Assemblies and Hydrogel Networks
There is no scientific evidence to suggest that this compound self-assembles to form supramolecular structures or hydrogel networks. While the self-assembly of short peptides is an active area of research, no studies have reported such properties for this specific tripeptide sequence.
Analytical Chemistry for L Threonyl L Alanyl L Lysine Detection and Quantification
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of peptide analysis, providing the necessary resolving power to separate L-Threonyl-L-alanyl-L-lysine from other components in a complex sample prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a robust and widely used technique for the analysis of this compound. Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak with a suitable retention time.
Stationary Phase: A C18 (octadecylsilane) column is typically employed, which separates molecules based on hydrophobicity. Although this compound is a relatively polar peptide, its interaction with the C18 stationary phase is sufficient for retention and separation.
Mobile Phase: A gradient elution is standard, typically using a mixture of an aqueous solvent (Solvent A) and an organic solvent (Solvent B). Solvent A is often highly purified water, while Solvent B is commonly Acetonitrile. To improve peak shape and resolution for peptides, an ion-pairing agent such as 0.1% Trifluoroacetic acid (TFA) is added to both mobile phases. TFA protonates the free amine groups (N-terminus and lysine (B10760008) side chain) and suppresses the ionization of the C-terminal carboxyl group, reducing tailing and enhancing retention.
Detection: Detection is most commonly performed using an Ultraviolet (UV) detector set at a low wavelength, typically between 210–220 nm. This wavelength corresponds to the absorbance of the peptide bonds.
Method validation is performed according to established guidelines to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).
| Validation Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | Concentration range over which the method is linear, accurate, and precise. | 1.0 - 100.0 µg/mL |
| Accuracy (% Recovery) | Mean recovery between 98.0% and 102.0% | 100.5% ± 1.2% |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0% | Intra-day: 0.8% Inter-day: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | 0.7 µg/mL |
For applications requiring superior sensitivity and unparalleled specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique couples the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer.
An Electrospray Ionization (ESI) source is typically used, as it is a soft ionization technique ideal for polar, non-volatile molecules like peptides. This compound (exact mass: 318.185 Da) readily forms protonated molecular ions in the positive ion mode, primarily the singly charged ion [M+H]⁺ at m/z 319.192 and the doubly charged ion [M+2H]²⁺ at m/z 160.100, due to the presence of two basic sites (N-terminus and lysine side chain).
Applications and Future Directions in Academic Research
Utilization as a Building Block in Complex Peptide and Protein Engineering
In the field of protein engineering, the precise assembly of amino acids is paramount. The Thr-Ala-Lys sequence can be readily incorporated into larger peptide chains using established techniques like solid-phase peptide synthesis (SPPS). In this method, amino acids are sequentially added to a growing chain anchored to a solid resin. For instance, a patent for synthetic thymosin analogues describes the synthesis of a Thr-Ala-Lys-Thr-OH fragment on a resin, demonstrating the tripeptide's compatibility with standard synthetic protocols.
While the direct use of the pre-synthesized tripeptide H-Thr-Ala-Lys-OH as a single "building block" in fragment condensation is less commonly documented, the principles of peptide synthesis allow for its seamless construction within automated synthesizers. The sequence appears in various engineered or studied proteins, including histone H1 variants andtick polypeptides, indicating its importance as a structural component that can be integrated into complex protein designs. pnas.orgnih.gov This foundational role allows researchers to build large, multifunctional proteins or create libraries of peptide variants for screening purposes.
Development of L-Threonyl-L-alanyl-L-lysine as a Research Probe or Chemical Tool
A significant application of the Thr-Ala-Lys motif is its incorporation into chemical probes designed to study enzyme activity. These probes are often synthetic peptides that are chemically modified with reporter molecules, such as fluorophores and quenchers.
A notable example is the development of a fluorogenic probe to detect the activity of Matrix Metalloproteinase-1 (MT1-MMP), an enzyme often implicated in cancer metastasis. Researchers designed a substrate sequence, Gly-Arg-Ile-Gly-Phe-Leu-Arg-Thr-Ala-Lys-Gly-Gly, and labeled it with a Cy5.5 fluorophore and a Black Hole Quencher 3 (BHQ3). kku.ac.th In its intact state, the quencher suppresses the fluorescence of the Cy5.5 dye. When MT1-MMP cleaves the peptide at a specific site within the sequence, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This "turn-on" signal allows for the sensitive detection of enzyme activity in biological samples. kku.ac.th
Similarly, another fluorescent probe, Flsub11 [Dabcyl-Ser-Asn-Leu-Ala-Tyr-Tyr-Thr-Ala-Lys(FAM)-Lys-NH2], was developed to be preferentially cleaved by MMP-9, another important enzyme in disease pathology. These examples highlight how the Thr-Ala-Lys sequence can be a critical part of a larger recognition motif for an enzyme, making it an invaluable component in the design of sophisticated chemical tools for diagnostics and research.
Table 1: Examples of Research Probes Containing the Thr-Ala-Lys Sequence
| Probe Name/Sequence | Target Enzyme | Reporter Molecules | Application |
|---|---|---|---|
| MT-P (Gly-Arg-Ile-Gly-Phe~Leu-Arg-Thr-Ala-Lys-Gly-Gly) | MT1-MMP | Cy5.5 (Fluorophore), BHQ3 (Quencher) | Detection of membrane-bound MT1-MMP activity. kku.ac.th |
Role in the Design of Bioactive Peptides and Peptide-Based Research Modulators
The Thr-Ala-Lys sequence is found as an integral part of numerous naturally occurring and synthetic peptides that exhibit significant biological activity. Its presence can be crucial for the peptide's structure, stability, and interaction with biological targets.
For example, a peptide fragment derived from goose egg white lysozyme (B549824) with the sequence Thr-Ala-Lys-Pro-Glu-Gly-Leu-Ser-Tyr was found to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This peptide corresponds to a region on the outer surface of the native enzyme, suggesting that fragments of larger proteins can have their own distinct bioactivities.
Furthermore, the Thr-Ala-Lys motif is present in a key region of cytochrome c, a protein involved in cellular respiration. A peptide fragment of cytochrome c containing this sequence has been shown to stimulate T-lymphocyte proliferation, indicating a role in modulating the immune system. This makes it a peptide of interest for studying immune responses and the structural basis of antigenicity.
The sequence also appears in larger, complex proteins with established biological roles, such as Adrenomedullin 2 (a hormone involved in regulating blood pressure) and various histone proteins that are fundamental to DNA packaging. pnas.org These occurrences underscore the importance of the Thr-Ala-Lys motif in the architecture of peptides that act as research modulators and potential therapeutic agents.
Table 2: Bioactive Peptides and Proteins Containing the Thr-Ala-Lys Motif
| Peptide/Protein | Source/Type | Biological Role/Activity |
|---|---|---|
| Antimicrobial Peptide | Goose Egg White Lysozyme Fragment | Antimicrobial activity against bacteria. |
| Cytochrome c Fragment | Pigeon/Moth Cytochrome c | Stimulates T-lymphocyte proliferation. |
Contribution to Understanding Fundamental Peptide Biochemistry and Enzymology
The study of how enzymes recognize and cleave peptides is a cornerstone of biochemistry. The Thr-Ala-Lys sequence serves as a valuable tool in this area, acting as a substrate motif for various proteases.
Research has shown that the sequence (NH2)-Thr-Ala-Lys-Gln-Phe-Arg-(COOH) within the Ada protein (a methyltransferase involved in DNA repair) is a specific cleavage site for a cellular protease. The identification of such specific cleavage sites is crucial for understanding protein turnover, regulation, and metabolic pathways.
In addition to being a cleavage site, the tripeptide is part of larger sequences used to map the substrate specificity of enzymes. As seen with the MMP probes, the inclusion of Thr-Ala-Lys helps define the types of sequences a particular protease will recognize and cut. kku.ac.th By systematically varying the amino acids around this core motif, researchers can build a detailed map of an enzyme's active site preferences, which is fundamental knowledge for designing specific enzyme inhibitors or new substrates.
The involvement of the Thr-Ala-Lys-containing cytochrome c fragment in T-cell activation also contributes to our understanding of the biochemistry of the immune system, specifically the molecular interactions between T-cell receptors and peptide-MHC complexes. These studies provide insight into the fundamental processes of antigen presentation and immune recognition.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing L-Threonyl-L-alanyl-L-lysine, and how do researchers validate purity and structural integrity?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tripeptides like this compound. Key steps include:
- Resin selection : Use of Wang or Rink amide resin for C-terminal anchoring.
- Coupling conditions : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times (typically 1–2 hours) to ensure >95% coupling efficiency.
- Deprotection : Cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions.
- Validation : Purity is assessed via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Structural confirmation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) for stereochemical verification .
Q. Which analytical techniques are critical for characterizing this compound in aqueous solutions, and how are stability parameters measured?
- Answer : Stability studies require:
- pH-dependent degradation assays : Incubate the peptide in buffers (pH 2–9) at 37°C, sampling at intervals (0h, 24h, 48h) for HPLC analysis.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and identify aggregation-prone conditions.
- Oxidative stability : Monitor methionine or cysteine residues (if present) via Ellman’s assay or LC-MS after exposure to H₂O₂.
- Data interpretation : Degradation kinetics (e.g., half-life) are modeled using first-order rate equations .
Q. How do researchers address solubility challenges of this compound in experimental buffers?
- Answer : Solubility optimization involves:
- Solvent screening : Test dimethyl sulfoxide (DMSO), acetic acid, or PBS with surfactants (e.g., Tween-20) at concentrations ≤1%.
- Lyophilization : Pre-dissolve in 0.1% TFA, freeze-dry, and reconstitute in target buffers.
- Dynamic light scattering (DLS) : Confirm absence of aggregates post-reconstitution .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound’s interaction with cellular receptors, and how are confounding variables controlled?
- Answer : For receptor-binding studies:
- Surface plasmon resonance (SPR) : Immobilize receptors on a CM5 chip; inject peptide at varying concentrations (1 nM–10 µM) to calculate binding affinity (KD).
- Competitive assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to validate specificity.
- Controls : Include scrambled peptide sequences and receptor knockout cells to rule out nonspecific interactions.
- Data contradictions : Replicate experiments across ≥3 independent batches to address variability in synthesis or assay conditions .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Answer : Contradictions often arise from:
- Batch heterogeneity : Enforce strict quality control (QC) thresholds (e.g., ≥98% purity via HPLC).
- Assay sensitivity : Compare results across orthogonal methods (e.g., ELISA vs. luciferase reporter assays).
- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus bioactivity profiles .
Q. What computational approaches are validated for predicting this compound’s pharmacokinetic properties, and how are these models experimentally verified?
- Answer :
- In silico modeling : Use SwissADME or ADMETLab to predict logP, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Simulate peptide-membrane interactions (GROMACS/AMBER) to assess passive diffusion.
- In vivo validation : Administer radiolabeled peptide to rodent models; quantify biodistribution via scintillation counting or PET imaging .
Methodological Best Practices
- Synthesis reproducibility : Document all coupling/deprotection times, reagent lots, and purification gradients to enable replication .
- Data transparency : Publish raw chromatograms, mass spectra, and kinetic curves in supplementary materials .
- Ethical reporting : Disclose any peptide modifications (e.g., isotopic labeling) that might influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
